N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide
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Overview
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide is a complex organic compound that features a thiazole ring and an imidazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The thiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiviral activity by interfering with viral replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide is unique due to its specific combination of thiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-7-18-8-12(16-11(18)4)22(19,20)17-14(5,6)13-15-9(2)10(3)21-13/h8,17H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXBHUQFLXZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC(C)(C)C2=NC(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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